

An In-depth Technical Guide to 2,5-Diamino-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dichloropyrimidine-4,5-diamine

Cat. No.: B153422

[Get Quote](#)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2,5-diamino-4,6-dichloropyrimidine, a pivotal building block in contemporary medicinal chemistry. Herein, we detail its chemical and physical properties, synthesis methodologies, and significant applications in the development of therapeutic agents. This document includes detailed experimental protocols for key synthetic transformations and visual representations of relevant biological pathways to facilitate a deeper understanding of its utility in drug discovery.

Note on Nomenclature: The requested compound, **2,6-Dichloropyrimidine-4,5-diamine**, is most commonly identified in chemical literature and supplier databases as 2,5-Diamino-4,6-dichloropyrimidine. This guide will proceed using the latter nomenclature, which corresponds to the CAS number 55583-59-0.

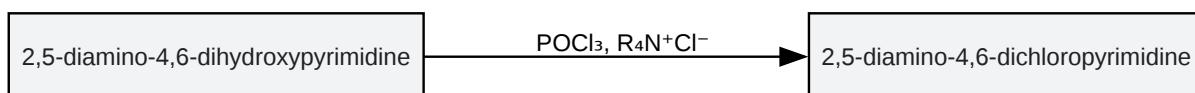
Core Compound Data

2,5-Diamino-4,6-dichloropyrimidine is a versatile heterocyclic scaffold, the structure of which allows for selective and sequential functionalization. This attribute makes it a valuable starting material for generating diverse molecular libraries for screening against various therapeutic targets.^[1]

Chemical and Physical Properties

The fundamental properties of 2,5-diamino-4,6-dichloropyrimidine are summarized in the table below, providing a consolidated reference for laboratory use.

Property	Value	Reference
CAS Number	55583-59-0	[2][3][4][5]
Molecular Formula	C ₄ H ₄ Cl ₂ N ₄	[2][3][5]
Molecular Weight	179.01 g/mol	[2][4][5]
IUPAC Name	4,6-dichloropyrimidine-2,5-diamine	[6]
Melting Point	188-191 °C (decomposes)	[5]
Appearance	Slightly brownish solid	[5][7]
Purity	≥95% to min 98%	[2][4]
Topological Polar Surface Area (TPSA)	77.82 Å ²	[2]
logP	0.9478	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	4	[2]
SMILES	ClC1=C(N)C(Cl)=NC(N)=N1	[2]


Synthesis and Experimental Protocols

The synthesis of 2,5-diamino-4,6-dichloropyrimidine is a critical process for its application in further chemical synthesis. The most common route involves the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine.[8]

General Synthesis of 2,5-Diamino-4,6-dichloropyrimidine

A general procedure for the synthesis involves the reaction of 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride with a chlorinating agent, such as phosphorus oxychloride, in the presence of a quaternary ammonium salt.[5][8]

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of 2,5-diamino-4,6-dichloropyrimidine.

Detailed Protocol:

- To a dry reactor, add 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride (0.14 mol).[5]
- Add dry 1,2,3-trichloropropane (51.96 mL) and stir the mixture.[5]
- Sequentially add tetramethylammonium chloride (0.29 mol) and phosphorus trichloride (0.54-0.81 mol).[5]
- Upon completion of the reaction, cool the mixture to below 50°C and slowly add ice water, maintaining the temperature below 55°C.[5][7]
- Adjust the pH to 6.5-7.0 with a 50% sodium hydroxide solution, keeping the temperature below 55°C, and continue stirring for 30 minutes.[5][7]
- Add tetrahydrofuran (3.7 mol) and stir at 50-60°C.[5][7]
- Filter the insoluble material through diatomaceous earth and wash the filter cake with ethyl acetate.[5][7]
- Combine the organic phases, wash with water, and dry with sodium bicarbonate.[5][7]
- Remove ethyl acetate by vacuum distillation, add hexane to the residue, and cool to below 10°C.[5][7]
- Filter the resulting solid and dry in vacuo at 50°C to yield 2,5-diamino-4,6-dichloropyrimidine as a slightly brownish solid.[5][7]

Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid to one of the chlorine atoms of the pyrimidine core, which is a common method for functionalization.[\[1\]](#)

Materials:

- 2,5-Diamino-4,6-dichloropyrimidine
- Arylboronic acid (1.1 equivalents)
- $\text{Pd}(\text{PPh}_3)_4$ (0.05 equivalents)
- 2M Na_2CO_3 solution
- Toluene/ethanol solvent mixture

Procedure:

- In a flame-dried round-bottom flask, combine 2,5-diamino-4,6-dichloropyrimidine (1 mmol), the arylboronic acid (1.1 mmol), and $\text{Pd}(\text{PPh}_3)_4$ (0.05 mmol).[\[1\]](#)
- Purge the flask with nitrogen or argon for 10 minutes.[\[1\]](#)
- Add the toluene/ethanol solvent mixture (10 mL) and the 2M Na_2CO_3 solution (1.5 mL) via syringe.[\[1\]](#)
- Heat the reaction mixture to 80-90°C and stir under an inert atmosphere for 4-12 hours.[\[1\]](#)
- Monitor the reaction progress by TLC or LC-MS.[\[1\]](#)
- Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.[\[1\]](#)

Sonogashira Coupling

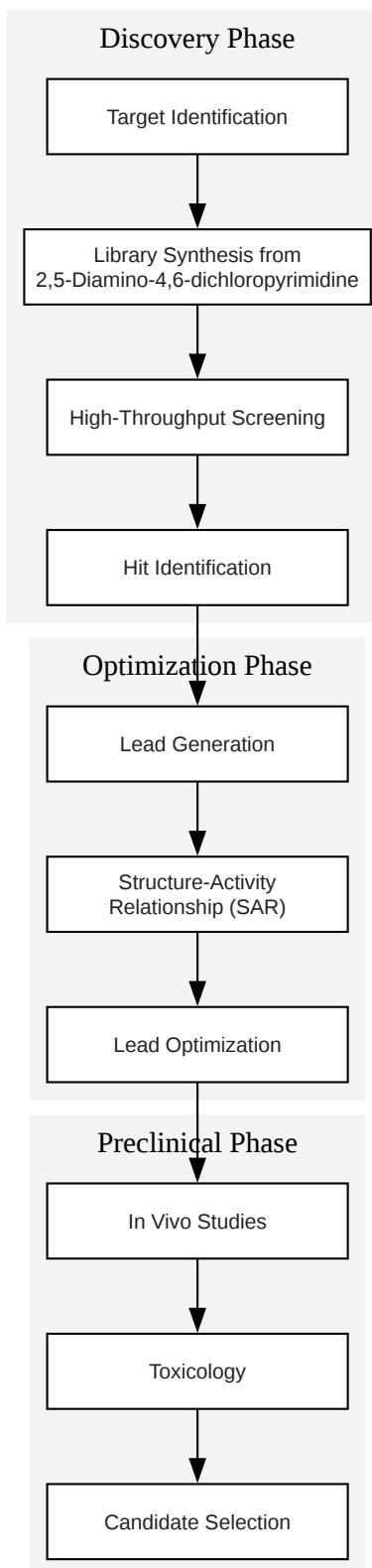
This protocol describes the coupling of a terminal alkyne to a chlorine position on the pyrimidine ring.[\[1\]](#)

Materials:

- 2,5-Diamino-4,6-dichloropyrimidine
- Terminal alkyne (1.2 equivalents)
- $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.03 equivalents)
- Copper(I) iodide (CuI) (0.06 equivalents)
- Triethylamine (TEA) (2.5 equivalents)
- Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

- To a flame-dried Schlenk flask, add 2,5-diamino-4,6-dichloropyrimidine (1 mmol), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.03 mmol), and CuI (0.06 mmol).[\[1\]](#)
- Evacuate and backfill the flask with nitrogen or argon three times.[\[1\]](#)
- Add anhydrous THF or DMF (10 mL) and triethylamine (2.5 mmol) via syringe.[\[1\]](#)
- Add the terminal alkyne (1.2 mmol) dropwise at room temperature.[\[1\]](#)
- Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 6-24 hours.[\[1\]](#)
- Monitor the reaction by TLC or LC-MS.[\[1\]](#)
- After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[\[1\]](#)


Applications in Drug Discovery and Development

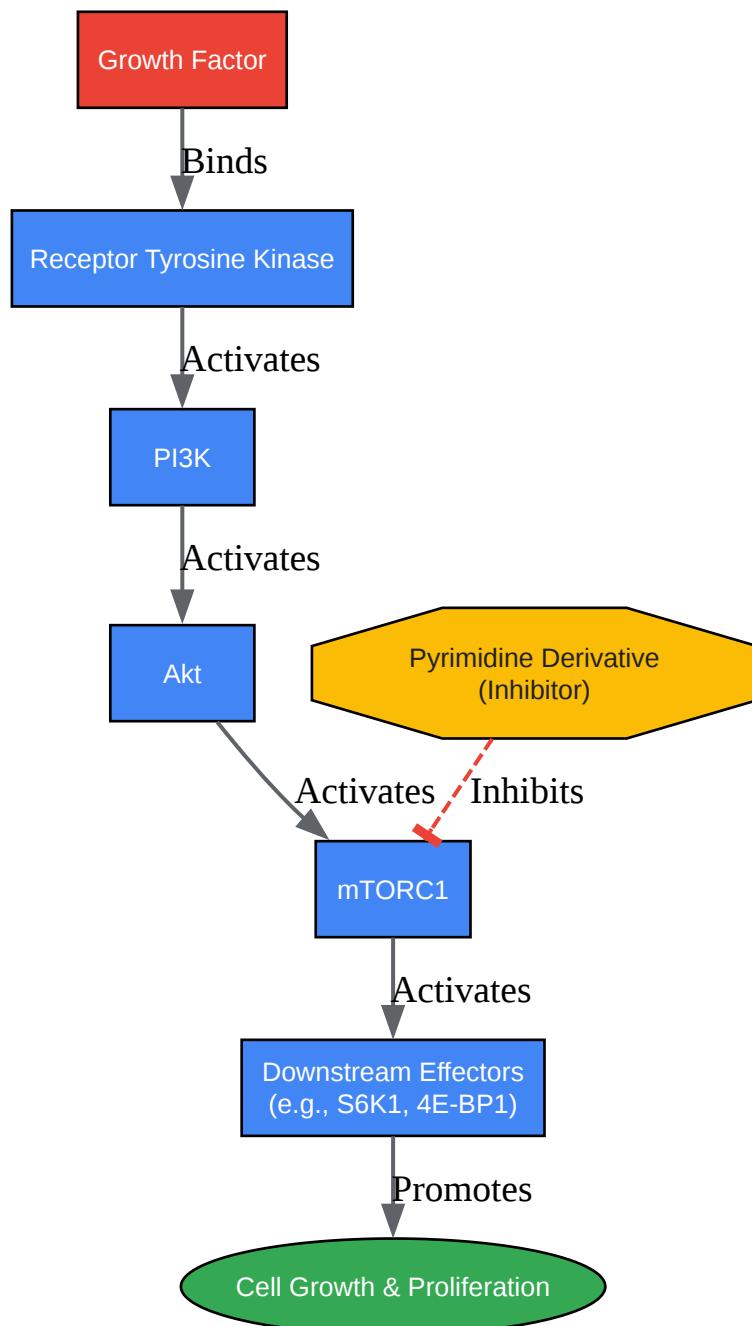
2,5-Diamino-4,6-dichloropyrimidine is a key building block in the synthesis of biologically active compounds. Its derivatives have shown potential as inhibitors of various enzymes, making it a compound of interest in drug development.[\[1\]](#) It is a useful reagent for the preparation of Abacavir impurities, carbocyclic nucleosides, and hexenopyranosyl nucleosides.[\[5\]](#)[\[7\]](#)

The pyrimidinediamine core can act as a hinge-binding motif in the ATP-binding pocket of several kinases. By modifying the substituents at the chloro-positions, selectivity and potency against specific kinases such as Anaplastic Lymphoma Kinase (ALK), Aurora Kinases, and Epidermal Growth Factor Receptor (EGFR) can be achieved.^[1] Derivatives have also been investigated as inhibitors of phosphodiesterases, particularly PDE4, a key target in inflammatory diseases.^[1]

Drug Discovery Workflow

The general workflow for utilizing 2,5-diamino-4,6-dichloropyrimidine in a drug discovery program is illustrated below.

[Click to download full resolution via product page](#)


Caption: A generalized workflow for drug discovery.

Signaling Pathway Involvement

Derivatives of 2,5-diamino-4,6-dichloropyrimidine have been designed to target key signaling pathways implicated in diseases such as cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway in regulating the cell cycle. Certain pyrimidine derivatives have been shown to act as inhibitors within this pathway.

[Click to download full resolution via product page](#)

Caption: PI3K/Akt/mTOR signaling and inhibition.

Conclusion

2,5-Diamino-4,6-dichloropyrimidine is a highly valuable and versatile chemical intermediate for the synthesis of novel therapeutic agents. Its capacity for straightforward functionalization through established cross-coupling methodologies enables the rapid generation of diverse compound libraries. The demonstrated potential of pyrimidine scaffolds to yield potent kinase and phosphodiesterase inhibitors highlights the significant promise of this building block in modern drug discovery endeavors.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. usbio.net [usbio.net]
- 4. calpaclab.com [calpaclab.com]
- 5. 2,5-Diamino-4,6-dichloropyrimidine CAS#: 55583-59-0 [m.chemicalbook.com]
- 6. 2,5-Diamino-4,6-dichloropyrimidine | C4H4Cl2N4 | CID 301039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,5-Diamino-4,6-dichloropyrimidine | 55583-59-0 [chemicalbook.com]
- 8. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,5-Diamino-4,6-dichloropyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153422#cas-number-for-2-6-dichloropyrimidine-4-5-diamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com